molecular formula C17H22ClNO3 B12440229 Galanthamine hydrochloride CAS No. 5072-47-9

Galanthamine hydrochloride

Cat. No.: B12440229
CAS No.: 5072-47-9
M. Wt: 323.8 g/mol
InChI Key: USUHXXKCHSBMOS-XPSHAMGMSA-N
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Scientific Research Applications

Galantamine is a naturally occurring compound that has garnered attention for its various applications, particularly in treating Alzheimer's disease and other neurological conditions . It is isolated from certain daffodil species and has a multifaceted mechanism of action, making it valuable in several therapeutic contexts .

Alzheimer's Disease

Galantamine is clinically approved for managing Alzheimer's disease, a neurodegenerative disorder characterized by a decline in cognitive function . The underlying cause of Alzheimer's is the degeneration of acetylcholine-producing neurons, which leads to cognitive impairment .

Mechanism of Action

  • Acetylcholinesterase Inhibition: Galantamine inhibits acetylcholinesterase, the enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, galantamine increases the availability of acetylcholine, enhancing neurotransmission .
  • Nicotinic Receptor Modulation: Galantamine also acts as an allosteric modulator of nicotinic receptors. This modulation increases the receptors' response to acetylcholine, further enhancing cholinergic function .

Clinical Benefits

Meta-analyses have demonstrated that galantamine provides modest benefits in stabilizing or slowing the decline in cognition, behavior, and overall function in Alzheimer's patients . Long-term treatment with galantamine has shown to reduce mortality and cognitive decline in patients with mild to moderate Alzheimer's disease . A study reported that galantamine, at a dosage of 24 mg/day, was well-tolerated over 36 months, with adverse effects being transient and mild to moderate in intensity .

Dosage

To minimize side effects like nausea and vomiting, a dose-escalation scheme is typically used . The recommended starting dosage is 4 mg twice daily (8 mg/day), which may be increased to 8 mg twice daily (16 mg/day) after a minimum of 4 weeks. After another 4 weeks, the dosage may be further increased to 12 mg twice daily (24 mg/day), depending on clinical benefit and tolerability . The optimal dosage is generally between 16–24 mg/day . If treatment is interrupted for more than three days, the dose should be restarted at the initial level and re-escalated .

New Developments

In December 2023, the FDA approved a New Drug Application (NDA) for ALPHA-1062, a pro-drug of galantamine. In July 2024, the FDA approved benzgalantamine (Zunveyl), previously known as ALPHA-1062, for treating mild-to-moderate Alzheimer's disease .

Organophosphate Poisoning

Galantamine shows potential as an effective treatment for organophosphate poisoning . Organophosphates, found in nerve agents and insecticides, inhibit acetylcholinesterase irreversibly, leading to an accumulation of acetylcholine and severe neurological effects . As a reversible acetylcholinesterase inhibitor, galantamine can prevent the irreversible inhibition caused by organophosphates .

Research supported by the US Army has resulted in a patent application for using galantamine and its derivatives to treat organophosphate poisoning, including nerve agents like soman, sarin, VX, tabun, and Novichok agents . Studies indicate a synergistic interaction between galantamine and atropine, a well-known antidote for nerve agents. Combining galantamine with atropine can reduce the required dose of atropine to protect against the toxicity of soman .

Other Neurological and Psychiatric Applications

Galantamine has been explored for various other applications beyond Alzheimer's disease and organophosphate poisoning .

Vascular Dementia: Galantamine has demonstrated therapeutic efficacy in studies of vascular dementia and Alzheimer's disease with cerebrovascular disease .

Reversal of Anticholinergic Syndrome: Galantamine can reverse scopolamine-induced acute anticholinergic syndrome, characterized by drowsiness, disorientation, and delirium .

Other Psychiatric Disorders: The cognitive effects of galantamine have been studied in psychiatric disorders such as mild cognitive impairment, cognitive impairment in schizophrenia and bipolar disorder, and autism .

Synthesis of Galantamine

The clinical significance and limited availability of galantamine from natural sources have driven efforts to develop chemical synthesis methods . Recent progress has been made in the total synthesis of galantamine, focusing on efficient and scalable methods . One notable synthesis, reported in 2022 by Wirth and coworkers, involves a biomimetic approach that requires only six steps from commercially available compounds, with an overall yield of 34% .

Potential Adverse Effects

Biological Activity

Galanthamine hydrochloride, a natural alkaloid derived from the bulbs of certain plants in the Amaryllidaceae family, is primarily recognized for its role as an acetylcholinesterase (AChE) inhibitor and its therapeutic applications in Alzheimer's disease (AD). This article delves into its biological activities, pharmacological properties, and clinical efficacy, supported by data tables and research findings.

Galanthamine exerts its effects through multiple mechanisms:

  • Acetylcholinesterase Inhibition : By inhibiting AChE, galanthamine increases acetylcholine (ACh) levels in the synaptic cleft, enhancing cholinergic neurotransmission. This is particularly beneficial in neurodegenerative conditions like AD where cholinergic signaling is impaired .
  • Allosteric Modulation of Nicotinic Receptors : Galanthamine acts as an allosteric potentiator at nicotinic ACh receptors (nAChRs), specifically enhancing receptor response to ACh. This dual action contributes to its cognitive-enhancing effects .

Pharmacokinetics

  • Absorption : Galanthamine is rapidly absorbed with an oral bioavailability of 80-100%. Peak plasma concentrations are reached approximately one hour post-administration .
  • Half-Life : The elimination half-life is about seven hours, allowing for twice-daily dosing in clinical settings .

Clinical Efficacy

Numerous studies have evaluated the efficacy of galanthamine in patients with mild to moderate AD. Key findings include:

  • Cognitive Improvement : In a study involving 2,225 patients, those treated with galanthamine showed significant improvements in cognitive function compared to placebo. The mean treatment effect on cognitive scales was approximately 2.9 to 3.1 points higher in the galantamine group after six months .
  • Mortality Rate Reduction : A long-term study indicated that galanthamine treatment was associated with a lower mortality rate (hazard ratio = 0.58) compared to placebo over a two-year period .

Data Table: Clinical Study Outcomes

Outcome MeasurePlacebo Group (N=1,021)Galantamine Group (N=1,024)Statistical Significance
Mean MMSE Score Change (6 months)+0.1+3.1P < 0.001
Mortality Rate5.5%3.2%P = 0.011
Adverse Events (Any)49%54%Not significant
Serious Adverse Events12%12.6%Not significant

Additional Biological Activities

Beyond its primary role in AD treatment, galanthamine has shown potential in various other biological contexts:

  • Neuroprotection : Studies suggest that galanthamine may protect neurons from excitotoxicity by modulating glutamate and GABA levels, indicating a broader neuroprotective profile .
  • Cognitive Enhancement in Other Conditions : Research has demonstrated that galanthamine can ameliorate cognitive impairments induced by substances like methamphetamine, suggesting its utility beyond AD .

Case Study 1: Long-Term Efficacy

In a three-year follow-up study of patients with AD receiving galanthamine at a dose of 24 mg/day, cognitive benefits were sustained without significant increases in adverse effects compared to initial phases of treatment. Most adverse events were mild and transient, indicating good long-term tolerability .

Case Study 2: Comparative Effectiveness

In a randomized controlled trial comparing galanthamine with other AChE inhibitors (e.g., donepezil), patients on galanthamine exhibited comparable cognitive improvements but reported fewer gastrointestinal side effects, highlighting its favorable safety profile .

Properties

CAS No.

5072-47-9

Molecular Formula

C17H22ClNO3

Molecular Weight

323.8 g/mol

IUPAC Name

(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrochloride

InChI

InChI=1S/C17H21NO3.ClH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-6,12,14,19H,7-10H2,1-2H3;1H/t12-,14-,17-;/m0./s1

InChI Key

USUHXXKCHSBMOS-XPSHAMGMSA-N

Isomeric SMILES

CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O.Cl

Canonical SMILES

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O.Cl

Related CAS

122584-15-0

Origin of Product

United States

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